molecular formula C14H9ClS2 B173230 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene CAS No. 106926-07-2

2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene

Cat. No. B173230
M. Wt: 276.8 g/mol
InChI Key: AHXITKHUZHBJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of thiophene compounds. This compound is widely used in scientific research for its unique biochemical and physiological properties.

Mechanism Of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.

Biochemical And Physiological Effects

2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene in lab experiments is its unique biochemical and physiological properties. It has been shown to have a number of potential therapeutic applications, which make it an attractive compound for further study. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experimental setups.

Future Directions

There are a number of future directions for the study of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene involves the reaction of 3-chlorobenzaldehyde and 2-thiophenethiol in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene is widely used in scientific research for its unique biochemical and physiological properties. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.

properties

CAS RN

106926-07-2

Product Name

2-(3-Chlorophenyl)-5-thiophen-2-ylthiophene

Molecular Formula

C14H9ClS2

Molecular Weight

276.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-thiophen-2-ylthiophene

InChI

InChI=1S/C14H9ClS2/c15-11-4-1-3-10(9-11)12-6-7-14(17-12)13-5-2-8-16-13/h1-9H

InChI Key

AHXITKHUZHBJSP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C3=CC=CS3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.